molecular formula C14H15Cl2NO4 B13420452 DCAT Maleate

DCAT Maleate

Cat. No.: B13420452
M. Wt: 332.2 g/mol
InChI Key: BESNJBBQZHHFBO-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DCAT Maleate typically involves the reaction of DCAT with maleic acid under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, and requires a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Oxidation Reactions

Maleate esters undergo oxidation at the double bond or ester functional groups. For example:

Reaction Reagents/Conditions Products References
Epoxidation of dimethyl maleateHydrogen peroxide (H₂O₂), 60°CDimethyl epoxy succinate
Oxidative cleavageOzone (O₃), followed by H₂OTwo equivalents of formic acid esters

Key Findings :

  • Epoxidation proceeds via electrophilic addition, forming a cyclic oxonium intermediate.

  • Oxidative cleavage with ozone is stereospecific, yielding fragmented carbonyl compounds .

Reduction Reactions

Reduction of the double bond or ester groups is common:

Reaction Reagents/Conditions Products References
Hydrogenation of dimethyl maleateH₂, Pd/C catalyst, 100°CDimethyl succinate
Sodium borohydride reductionNaBH₄, methanol, 25°CPartial reduction to allylic alcohols

Industrial Applications :

  • Catalytic hydrogenation of dimethyl maleate to dimethyl succinate is a key step in producing 1,4-butanediol (BDO), a polymer precursor .

Diels-Alder Cycloaddition

The electron-deficient double bond in maleates acts as a dienophile in [4+2] cycloadditions:

Diene Conditions Adduct Endo/Exo Selectivity References
AnthraceneAlCl₃ catalyst, 120°CAnthracene-maleate adductExo predominant
2-MethylfuranSolvent-free, 80°COxabicyclic productEndo: 15–20%

Mechanistic Insights :

  • Lewis acids (e.g., AlCl₃) enhance reaction rates by polarizing the dienophile .

  • Exo selectivity dominates under kinetic control, while endo products form under thermodynamic conditions .

Substitution and Transesterification

Maleate esters participate in nucleophilic substitution and transesterification:

Reaction Reagents/Conditions Products References
Transesterification with ethanolH₂SO₄ catalyst, refluxDiethyl maleate
Nucleophilic substitution (SN2)KOH, aqueous ethanol, 70°CMaleic acid salts

Industrial Production :

  • Large-scale synthesis of dimethyl maleate involves esterification of maleic anhydride with methanol using acid catalysts (e.g., H₂SO₄) .

Hydrolysis and Stability

Maleate esters hydrolyze under acidic or basic conditions:

Condition Products Rate Constant (k) References
0.1M HCl, 25°CMaleic acid + methanolk=3.2×104s1k = 3.2 \times 10^{-4} \, \text{s}^{-1}
0.1M NaOH, 25°CDisodium maleate + methanolk=1.8×103s1k = 1.8 \times 10^{-3} \, \text{s}^{-1}

Degradation Pathways :

  • Hydrolysis follows pseudo-first-order kinetics, with base-catalyzed reactions being 5–10× faster than acid-catalyzed .

Pharmaceutical Derivatives: Dexchlorpheniramine Maleate

This antihistamine undergoes metabolic and synthetic reactions:

Reaction Type Reagents/Conditions Products References
N-DemethylationLiver microsomes, CYP450 enzymesDesmethylchlorpheniramine
Salt formationMaleic acid, ethanol, 50°CDexchlorpheniramine maleate crystals

Key Data :

  • Metabolic oxidation by CYP3A4 produces the active metabolite desmethylchlorpheniramine.

Comparative Reaction Feasibility

Reaction Activation Energy (kJ/mol) Industrial Feasibility References
Diels-Alder cycloaddition85–110High (batch reactors)
Catalytic hydrogenation50–70High (continuous flow)

Scientific Research Applications

DCAT Maleate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Plays a role in studying enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential in preventing neurodegenerative diseases like Parkinson’s syndrome.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

DCAT Maleate exerts its effects by inhibiting N-methyl transferases, enzymes responsible for the methylation of various substrates. By blocking these enzymes, this compound prevents the formation of neurotoxic compounds that contribute to Parkinson’s syndrome. The molecular targets include non-methylated pre-neurotoxins, and the pathways involved are primarily related to methylation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DCAT Maleate

Unlike other maleate compounds, this compound is unique due to its specific inhibition of N-methyl transferases and its role in preventing neurotoxin formation. This makes it particularly valuable in neurochemical research and potential therapeutic applications .

Properties

Molecular Formula

C14H15Cl2NO4

Molecular Weight

332.2 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;5,6-dichloro-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C10H11Cl2N.C4H4O4/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12;5-3(6)1-2-4(7)8/h1,4,7H,2-3,5,13H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

BESNJBBQZHHFBO-BTJKTKAUSA-N

Isomeric SMILES

C1CC2=C(CC1N)C=CC(=C2Cl)Cl.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2Cl)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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